Methoxybenzoquinone
Overview
Description
Synthesis Analysis
The synthesis of methoxybenzoquinone derivatives has been explored through various methods, often involving intricate steps to introduce the methoxy group into the benzoquinone framework. For instance, Watanabe et al. (2003) described the total synthesis of 12-methoxydihydrochelerythrine, highlighting an efficient route to the alkoxybenzo[c]phenanthridine skeleton via naphthoquinone monooxime, starting from 7-methoxy-2-methylbenzo[b]furan (Watanabe et al., 2003). This synthesis involves multiple steps, demonstrating the complexity often encountered in the synthesis of methoxy-substituted benzoquinones.
Molecular Structure Analysis
The molecular structure of methoxybenzoquinones plays a crucial role in determining their chemical reactivity and properties. Studies such as those by Rahn et al. (2009), involving the synthesis of chromones and 4-hydroxyquinolines based on condensations of methoxy-substituted precursors, provide insights into the influence of methoxy groups on the structure and subsequent reactivity of these compounds (Rahn et al., 2009).
Chemical Reactions and Properties
Methoxybenzoquinones undergo a variety of chemical reactions, including redox reactions, cycloadditions, and electrophilic substitutions, influenced by the presence and position of methoxy groups. For example, Engler et al. (1999) explored asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, showcasing the diverse reactivity and potential for enantioselective synthesis of complex organic frameworks (Engler et al., 1999).
Physical Properties Analysis
The physical properties of methoxybenzoquinones, such as melting points, solubility, and crystal structure, are significantly influenced by the methoxy substitution pattern. These properties are critical for understanding the material characteristics and applications of these compounds. While specific studies on these aspects were not highlighted, they are generally discussed within the context of synthesis and structural analysis papers.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are central to the utility of methoxybenzoquinones in synthetic chemistry. The study by Gomaa (2011) on the spectral analysis of benzoquinones underscores the importance of substituent effects on these chemical properties (Gomaa, 2011).
Scientific Research Applications
Specific Scientific Field
Quinones, including Methoxybenzoquinone, are used in various scientific fields such as biochemistry, pharmacology, and environmental science .
Summary of the Application
Quinones are a class of natural and synthetic compounds that have several beneficial effects. They play a role in photosynthesis as electron carriers. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for quinones vary depending on the specific field of study and the intended use of these compounds .
Results or Outcomes
Quinones have been found to have antioxidant activity, improving general health conditions. Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
Synthesis of Methoxybenzoquinone by Lactic Acid Bacteria
Specific Scientific Field
This application falls under the field of microbiology and food science .
Summary of the Application
Selected lactic acid bacteria have been used to synthesize Methoxybenzoquinone during sourdough fermentation of wheat germ .
Methods of Application or Experimental Procedures
The lactic acid bacteria strains Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected based on their high β-glucosidase activity. These strains were used in combination to ferment wheat germ .
Results or Outcomes
The fermentation process resulted in the release of the non-glycosylated and physiologically active Methoxybenzoquinone. The concentration of this compound increased almost 4 to 6-fold compared to the control .
General Applications of Quinones
Specific Scientific Field
Quinones, including Methoxybenzoquinone, are used in various scientific fields such as biochemistry, pharmacology, and environmental science .
Summary of the Application
Quinones are a class of natural and synthetic compounds that have several beneficial effects. They play a role in photosynthesis as electron carriers. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for quinones vary depending on the specific field of study and the intended use of these compounds .
Results or Outcomes
Quinones have been found to have antioxidant activity, improving general health conditions. Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
Synthesis of Methoxybenzoquinone by Lactic Acid Bacteria
Specific Scientific Field
This application falls under the field of microbiology and food science .
Summary of the Application
Selected lactic acid bacteria have been used to synthesize Methoxybenzoquinone during sourdough fermentation of wheat germ .
Methods of Application or Experimental Procedures
The lactic acid bacteria strains Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected based on their high β-glucosidase activity. These strains were used in combination to ferment wheat germ .
Results or Outcomes
The fermentation process resulted in the release of the non-glycosylated and physiologically active Methoxybenzoquinone. The concentration of this compound increased almost 4 to 6-fold compared to the control .
General Applications of Quinones
Specific Scientific Field
Quinones, including Methoxybenzoquinone, are used in various scientific fields such as biochemistry, pharmacology, and environmental science .
Summary of the Application
Quinones are a class of natural and synthetic compounds that have several beneficial effects. They play a role in photosynthesis as electron carriers. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Methods of Application or Experimental Procedures
The methods of application or experimental procedures for quinones vary depending on the specific field of study and the intended use of these compounds .
Results or Outcomes
Quinones have been found to have antioxidant activity, improving general health conditions. Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
Synthesis of Methoxybenzoquinone by Lactic Acid Bacteria
Specific Scientific Field
This application falls under the field of microbiology and food science .
Summary of the Application
Selected lactic acid bacteria have been used to synthesize Methoxybenzoquinone during sourdough fermentation of wheat germ .
Methods of Application or Experimental Procedures
The lactic acid bacteria strains Lactobacillus plantarum LB1 and Lactobacillus rossiae LB5 were selected based on their high β-glucosidase activity. These strains were used in combination to ferment wheat germ .
Results or Outcomes
The fermentation process resulted in the release of the non-glycosylated and physiologically active Methoxybenzoquinone. The concentration of this compound increased almost 4 to 6-fold compared to the control .
Future Directions
While specific future directions for Methoxybenzoquinone are not mentioned in the sources retrieved, the study and application of quinones in general are a topic of ongoing research in the fields of chemistry and medicinal chemistry8.
Please note that this information is based on the sources retrieved and may not be fully comprehensive or up-to-date. For more detailed information, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
2-methoxycyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWJHONFFKJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182991 | |
Record name | p-Xyloquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methoxycyclohexa-2,5-diene-1,4-dione | |
CAS RN |
2880-58-2 | |
Record name | 2-Methoxy-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2880-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Xyloquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2880-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Xyloquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2880-58-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxybenzoquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG695W2CX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Methoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
Record name | 2-Methoxy-1,4-benzoquinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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